molecular formula C9H5F3N4 B1487246 5-(3-(Trifluoromethyl)-3H-diazirin-3-yl)-1H-indazole CAS No. 2231674-74-9

5-(3-(Trifluoromethyl)-3H-diazirin-3-yl)-1H-indazole

Cat. No.: B1487246
CAS No.: 2231674-74-9
M. Wt: 226.16 g/mol
InChI Key: NMORRIKFCCTPCK-UHFFFAOYSA-N
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Description

5-(3-(Trifluoromethyl)-3H-diazirin-3-yl)-1H-indazole is a heterocyclic compound featuring an indazole core substituted at position 5 with a 3-(trifluoromethyl)-3H-diazirinyl group. The diazirine moiety is notable for its photoaffinity labeling applications in chemical biology, enabling covalent bonding with target biomolecules upon UV irradiation .

Properties

IUPAC Name

5-[3-(trifluoromethyl)diazirin-3-yl]-1H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5F3N4/c10-9(11,12)8(15-16-8)6-1-2-7-5(3-6)4-13-14-7/h1-4H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMORRIKFCCTPCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C3(N=N3)C(F)(F)F)C=NN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5F3N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-(Trifluoromethyl)-3H-diazirin-3-yl)-1H-indazole typically involves multiple steps, starting from commercially available precursorsThis process can be achieved using reagents such as trifluoromethyl iodide (CF₃I) in the presence of a photocatalyst like Ir(dF(CF₃)ppy)₂(dtbbpy) under visible light irradiation .

The diazirine ring can be formed by reacting a suitable precursor with a diazo compound under controlled conditions. The final step involves the cyclization of the intermediate to form the indazole ring, which can be achieved using palladium-catalyzed coupling reactions .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors for better control over reaction conditions and scalability .

Chemical Reactions Analysis

Types of Reactions

5-(3-(Trifluoromethyl)-3H-diazirin-3-yl)-1H-indazole undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indazole oxides, while reduction can produce indazole derivatives with reduced functional groups .

Mechanism of Action

The mechanism of action of 5-(3-(Trifluoromethyl)-3H-diazirin-3-yl)-1H-indazole involves the formation of reactive intermediates upon exposure to light. The trifluoromethyl group enhances the stability of these intermediates, allowing them to participate in various chemical reactions. The compound can interact with molecular targets such as proteins and nucleic acids, leading to covalent modifications that can be studied to understand biological processes .

Comparison with Similar Compounds

Structural and Functional Differences

  • Substituent Effects: The diazenyl group in this compound provides photochemical reactivity absent in nitro- or methoxy-substituted analogs (e.g., compound 37 and CAS 395099-31-7). This makes it superior for applications requiring covalent target engagement .

Physicochemical Properties

  • Melting Points and Stability : Diazirine-containing compounds (e.g., compound 64) exhibit high melting points (>200°C) due to aromatic stacking and trifluoromethyl rigidity, whereas nitro-substituted indazoles (e.g., CAS 395099-31-7) may have lower solubility in polar solvents .
  • Spectral Data : IR and NMR spectra (e.g., compound 37’s carbonyl stretch at 1650 cm⁻¹ and aromatic proton shifts at δ 7.2–8.1 ppm) provide benchmarks for verifying structural analogs .

Biological Activity

5-(3-(Trifluoromethyl)-3H-diazirin-3-yl)-1H-indazole is a compound that has garnered attention in the fields of medicinal chemistry and biological research due to its unique structural features and potential applications. The trifluoromethyl group enhances its stability and bioavailability, making it a promising candidate for various biological studies.

  • Chemical Formula : C9H5F3N4
  • CAS Number : 2231674-74-9
  • Molecular Weight : 232.15 g/mol

This compound primarily functions as a photolabeling agent. The diazirine moiety can generate reactive carbene species upon photolysis, which allows for covalent bonding to nearby biomolecules, such as proteins and nucleic acids. This property is particularly useful in studying molecular interactions within biological systems.

Photocrosslinking Studies

This compound is effective in photocrosslinking studies, enabling researchers to investigate protein-protein and protein-nucleic acid interactions under specific light conditions. This capability is crucial for understanding complex biological processes and pathways.

Drug Development

The compound's trifluoromethyl group contributes to its pharmacological properties, enhancing metabolic stability and bioavailability. This makes it a valuable candidate in the design of new pharmaceuticals targeting various diseases.

Imaging Techniques

In advanced imaging methods, this compound aids in tracing biological pathways and understanding cellular processes. Its ability to form stable conjugates with biomolecules under light activation is beneficial for both academic research and clinical applications.

Case Studies

  • Study on Protein Interaction :
    • Researchers utilized this compound to investigate the interaction between target proteins in living cells. The photolabeling allowed for the identification of binding partners, enhancing the understanding of signaling pathways.
  • Development of New Pharmaceuticals :
    • In drug discovery programs, this compound has been tested for its efficacy against specific cancer cell lines. The results indicated that it could inhibit cell proliferation effectively, suggesting potential therapeutic applications.

Data Tables

Property Value
Chemical FormulaC9H5F3N4
Molecular Weight232.15 g/mol
CAS Number2231674-74-9
SolubilitySoluble in organic solvents
Application Description
PhotocrosslinkingStudies protein interactions
Drug DevelopmentEnhances stability and bioavailability
Imaging TechniquesTraces biological pathways

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(3-(Trifluoromethyl)-3H-diazirin-3-yl)-1H-indazole
Reactant of Route 2
5-(3-(Trifluoromethyl)-3H-diazirin-3-yl)-1H-indazole

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